2-Chloro-N-cyclopropyl-N-(4-methyl-benzyl)-acetamide
CAS No.: 1181747-39-6
Cat. No.: VC2998510
Molecular Formula: C13H16ClNO
Molecular Weight: 237.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1181747-39-6 |
|---|---|
| Molecular Formula | C13H16ClNO |
| Molecular Weight | 237.72 g/mol |
| IUPAC Name | 2-chloro-N-cyclopropyl-N-[(4-methylphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C13H16ClNO/c1-10-2-4-11(5-3-10)9-15(12-6-7-12)13(16)8-14/h2-5,12H,6-9H2,1H3 |
| Standard InChI Key | CZDWRMXBXLRKSL-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CN(C2CC2)C(=O)CCl |
| Canonical SMILES | CC1=CC=C(C=C1)CN(C2CC2)C(=O)CCl |
Introduction
Chemical Structure and Properties
Structural Identification
2-Chloro-N-cyclopropyl-N-(4-methyl-benzyl)-acetamide contains several key structural elements that define its chemical identity. It features an acetamide backbone with N-substitution by both a cyclopropyl group and a 4-methylbenzyl moiety. The compound contains a chloromethyl group attached to the carbonyl carbon, which serves as a reactive site for various chemical transformations. This structural arrangement results in a tertiary amide with distinctive chemical behavior compared to primary or secondary amides.
The compound is uniquely identified by the following parameters:
| Parameter | Value |
|---|---|
| CAS No. | 1181747-39-6 |
| Molecular Formula | C₁₃H₁₆ClNO |
| Molecular Weight | 237.72 g/mol |
| IUPAC Name | 2-chloro-N-cyclopropyl-N-[(4-methylphenyl)methyl]acetamide |
| InChI | InChI=1S/C13H16ClNO/c1-10-2-4-11(5-3-10)9-15(12-6-7-12)13(16)8-14/h2-5,12H,6-9H2,1H3 |
| InChIKey | CZDWRMXBXLRKSL-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CN(C2CC2)C(=O)CCl |
Table 1: Identification parameters for 2-Chloro-N-cyclopropyl-N-(4-methyl-benzyl)-acetamide
Spectroscopic Characteristics
The spectroscopic profile of 2-Chloro-N-cyclopropyl-N-(4-methyl-benzyl)-acetamide is essential for its identification and structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy would reveal characteristic signals for the cyclopropyl ring (typically between 0-1 ppm), the methyl group on the benzene ring (around 2.3 ppm), the benzyl methylene protons (4-5 ppm), and the chloromethyl group (around 4 ppm). Infrared spectroscopy would show a strong carbonyl stretch around 1650 cm⁻¹, characteristic of tertiary amides.
Synthesis Methodologies
Reaction Conditions and Considerations
The successful synthesis of 2-Chloro-N-cyclopropyl-N-(4-methyl-benzyl)-acetamide requires careful control of reaction conditions. The acylation step typically requires mild conditions to avoid side reactions, particularly at the reactive chloromethyl position. Common reaction solvents include dichloromethane or tetrahydrofuran, with organic bases such as triethylamine or pyridine to neutralize the hydrogen chloride generated during the reaction.
Temperature control is crucial, with most reactions conducted at temperatures between 0-25°C to minimize side product formation. Purification typically involves column chromatography on silica gel using appropriate solvent systems, followed by recrystallization if necessary.
Chemical Reactivity and Reactions
Nucleophilic Substitution Reactions
The chloromethyl group in 2-Chloro-N-cyclopropyl-N-(4-methyl-benzyl)-acetamide is susceptible to nucleophilic substitution reactions. This reactivity makes the compound valuable as a synthetic intermediate for the preparation of more complex molecules. Common nucleophiles that can replace the chlorine include:
-
Oxygen nucleophiles (alcohols, phenols) leading to ether derivatives
-
Nitrogen nucleophiles (amines, azides) forming amino or azido derivatives
-
Sulfur nucleophiles (thiols) resulting in thioether compounds
-
Carbon nucleophiles (malonate esters, enolates) creating C-C bonds
Hydrolysis and Amide Bond Transformations
The amide bond in 2-Chloro-N-cyclopropyl-N-(4-methyl-benzyl)-acetamide can undergo hydrolysis under acidic or basic conditions, although tertiary amides are generally more resistant to hydrolysis compared to primary or secondary amides. Under harsh conditions, hydrolysis would yield the corresponding carboxylic acid and amine components.
The compound may also participate in transamidation reactions or reduction to the corresponding amine derivative using strong reducing agents such as lithium aluminum hydride.
Applications and Biological Significance
Synthetic Applications
2-Chloro-N-cyclopropyl-N-(4-methyl-benzyl)-acetamide serves as a valuable building block in organic synthesis due to its reactive chloromethyl group and potential for further functionalization. It can be used as:
-
An alkylating agent in the synthesis of more complex molecules
-
A precursor for pharmaceutical intermediates
-
A starting material for the preparation of specialized ligands in coordination chemistry
Structure-Activity Relationships and Related Compounds
Comparison with Structural Analogs
2-Chloro-N-cyclopropyl-N-(4-methyl-benzyl)-acetamide belongs to a family of structurally related compounds that differ in their substituent patterns. Analyzing these relationships provides insights into how structural modifications affect properties and reactivity.
| Compound | Key Structural Difference | CAS Number | Molecular Weight (g/mol) |
|---|---|---|---|
| 2-Chloro-N-cyclopropyl-N-(4-methyl-benzyl)-acetamide | Reference compound | 1181747-39-6 | 237.72 |
| 2-Chloro-N-cyclopropyl-N-(4-fluoro-benzyl)-acetamide | 4-Fluoro instead of 4-Methyl | 1175650-29-9 | 241.69 |
| 2-Chloro-N-(4-chlorobenzyl)-N-cyclopropylacetamide | 4-Chloro instead of 4-Methyl | 1177199-20-0 | 258.14 |
| 2-Chloro-N-cyclopropyl-N-(phenylmethyl)acetamide | No substituent on phenyl | 19047-32-6 | 223.70 |
| 2-Chloro-N-cyclopropyl-N-(2-methylbenzyl)acetamide | 2-Methyl instead of 4-Methyl | 1181673-86-8 | 237.73 |
Table 2: Comparison of 2-Chloro-N-cyclopropyl-N-(4-methyl-benzyl)-acetamide with structurally related compounds
Structure-Property Relationships
The presence of different substituents on the benzyl ring significantly affects the physicochemical properties of these compounds:
Analytical Characterization Methods
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for the analysis and quality control of 2-Chloro-N-cyclopropyl-N-(4-methyl-benzyl)-acetamide. These techniques allow for the assessment of purity and the detection of potential impurities or degradation products.
Typical HPLC conditions might include:
-
C18 reversed-phase columns
-
Mobile phases consisting of acetonitrile/water or methanol/water mixtures
-
UV detection at wavelengths around 210-254 nm
Spectroscopic Methods
Several spectroscopic techniques are essential for the structural confirmation and characterization of 2-Chloro-N-cyclopropyl-N-(4-methyl-benzyl)-acetamide:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: ¹H, ¹³C, and 2D experiments (COSY, HSQC) provide detailed structural information
-
Infrared (IR) spectroscopy: Identifies functional groups, particularly the characteristic amide carbonyl band
-
Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns, aiding in structural elucidation
-
Ultraviolet-Visible (UV-Vis) spectroscopy: Provides information about electronic transitions and conjugated systems
Research Directions and Future Perspectives
Computational Studies
Computational approaches can provide valuable insights into the properties and behavior of 2-Chloro-N-cyclopropyl-N-(4-methyl-benzyl)-acetamide:
-
Molecular modeling to predict preferred conformations and energy profiles
-
Quantum mechanical calculations to understand electronic structure and reactivity patterns
-
Molecular docking studies to explore potential interactions with biological targets
-
Quantitative structure-activity relationship (QSAR) analyses to guide the design of improved derivatives
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume